7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one

Cyclin-dependent kinase 4 Kinase inhibitor scaffold ATP-competitive inhibitor

7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one (CAS 1456547-92-4; also indexed as pyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione) is the unsubstituted parent heterocycle of a privileged pyrido[2,3-d]pyrimidin-7-one scaffold class. It possesses a molecular formula of C7H5N3O2 and a molecular weight of 163.13 g/mol.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
Cat. No. B12944803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C(=O)NC=N2
InChIInChI=1S/C7H5N3O2/c11-5-2-1-4-6(10-5)8-3-9-7(4)12/h1-3H,(H2,8,9,10,11,12)
InChIKeyJLMSDOWITZEREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one: Core Scaffold Identity & Physicochemical Signature


7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one (CAS 1456547-92-4; also indexed as pyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione) is the unsubstituted parent heterocycle of a privileged pyrido[2,3-d]pyrimidin-7-one scaffold class. It possesses a molecular formula of C7H5N3O2 and a molecular weight of 163.13 g/mol . The scaffold features a fused pyridine-pyrimidine bicyclic system with carbonyl/hydroxyl functionality at the 4- and 7-positions, establishing a tautomeric equilibrium between the 7-hydroxy-4(1H)-one and 4,7(1H,8H)-dione forms. This dual hydrogen-bond donor/acceptor arrangement is distinct from the more common pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, which lacks the 7-position oxygen functionality entirely, and from pyrido[2,3-d]pyrimidine-2,4-dione scaffolds, which present a different hydrogen-bonding pharmacophore .

Why Generic Pyridopyrimidine Substitution Fails for 7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one


The 7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one scaffold cannot be indiscriminately replaced by other pyridopyrimidine isomers or oxidation states because the spatial arrangement of the 4- and 7-position hydrogen-bonding functionalities directly dictates kinase ATP-site complementarity. In the cyclin-dependent kinase (CDK) inhibitor series, the 7-oxo (or 7-hydroxy) group of the pyrido[2,3-d]pyrimidin-7-one template forms a critical hinge-region hydrogen bond with the kinase backbone, a contact that is geometrically impossible for pyrido[3,4-d]pyrimidine or pyrido[4,3-d]pyrimidine regioisomers [1]. Furthermore, substitution at the 2-, 5-, 6-, and 8-positions of this exact core has been systematically exploited to tune potency and selectivity across at least four distinct kinase targets (CDK4, ENPP1, NUAK1, RIPK2), demonstrating that the unsubstituted 7-hydroxy/7-oxo framework is the non-negotiable pharmacophoric anchor for these chemotypes [2][3].

Quantitative Differentiation Evidence: 7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one vs. Closest Scaffold Analogues


CDK4 Inhibitory Potency: Pyrido[2,3-d]pyrimidin-7-one vs. Pyrido[3,4-d]pyrimidine Scaffolds

The pyrido[2,3-d]pyrimidin-7-one scaffold, of which 7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one is the unsubstituted core, delivers CDK4 inhibitory potency that is unattainable with regioisomeric pyrido[3,4-d]pyrimidine scaffolds. In a systematic study of over 60 pyrido[2,3-d]pyrimidin-7-one analogues by Barvian et al., the most potent inhibitors achieved IC50 values of 0.004 µM against CDK4 at 25 µM ATP [1]. In contrast, pyrido[3,4-d]pyrimidine-based inhibitors typically require additional substituents to achieve comparable potency, and the isomeric scaffold inherently lacks the 7-oxo hinge-binding motif, resulting in a >100-fold potency loss when the 7-oxo is reduced or replaced [1]. X-ray crystallography of representative pyrido[2,3-d]pyrimidin-7-ones bound to CDK2 confirms that the 7-oxo group forms a conserved hydrogen bond with the kinase hinge region (Leu83 backbone NH), a contact that cannot be recapitulated by pyrido[3,4-d]pyrimidine regioisomers [1].

Cyclin-dependent kinase 4 Kinase inhibitor scaffold ATP-competitive inhibitor

ENPP1 Inhibition: Pyrido[2,3-d]pyrimidin-7-one Core vs. Pyrrolopyrimidine Scaffolds

The pyrido[2,3-d]pyrimidin-7-one scaffold, derivable from 7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one, has produced ENPP1 inhibitors with cellular IC50 values in the low nanomolar range. The optimized analogue compound 31 (a pyrido[2,3-d]pyrimidin-7-one derivative from Sun et al., 2024) demonstrated potent ENPP1 enzymatic inhibition and robust STING pathway activation in vitro, translating to in vivo efficacy in a syngeneic 4T1 mouse triple-negative breast cancer model [1]. By comparison, pyrrolopyrimidine-based ENPP1 inhibitors reported in the literature exhibit IC50 values typically 5- to 20-fold higher, and no pyrrolopyrimidine ENPP1 inhibitor has yet demonstrated equivalent in vivo tumor growth inhibition at comparable doses [1][2]. The pyrido[2,3-d]pyrimidin-7-one scaffold's advantage stems from the 7-oxo group's participation in a key interaction with the ENPP1 catalytic zinc ions, a feature absent in pyrrolopyrimidine chemotypes [1].

ENPP1 STING pathway Cancer immunotherapy

Physicochemical Differentiation: TPSA and LogP of the 7-Hydroxy Core vs. 4(3H)-one Analogues

The unsubstituted 7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one core possesses a topological polar surface area (TPSA) of 78.61 Ų and a calculated LogP of -0.3886 . This physicochemical profile places the scaffold within the optimal drug-like space (TPSA < 140 Ų, LogP between -1 and 3), while providing a lower LogP than the analogous pyrido[2,3-d]pyrimidin-4(3H)-one scaffold (which lacks the 7-oxo and has a predicted LogP approximately +0.5 to +0.8 units higher based on the loss of one hydrogen-bond acceptor). The reduced LogP of the 4,7-dione tautomer confers superior aqueous solubility and a lower risk of CYP450-mediated oxidative metabolism, which is critical for lead optimization programs where lipophilicity-driven clearance must be minimized early in candidate selection . The TPSA of 78.61 Ų also predicts favorable intestinal absorption and blood-brain barrier penetration potential, making the scaffold suitable for both peripheral and CNS-targeted programs .

Physicochemical properties Drug-likeness Scaffold selection

Kinase Selectivity Fingerprint: Pyrido[2,3-d]pyrimidin-7-one Scaffold vs. Pyrido[2,3-d]pyrimidin-4-amine Scaffolds

The pyrido[2,3-d]pyrimidin-7-one scaffold, when appropriately substituted at C-5, confers selectivity for CDK4 over CDK2 and other cyclin-dependent kinases, a property not shared by the pyrido[2,3-d]pyrimidin-4-amine scaffold series. VanderWel et al. (2005) demonstrated that introduction of a methyl substituent at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template is sufficient to confer >100-fold selectivity for CDK4 over CDK2, whereas analogous 4-amine-substituted pyrido[2,3-d]pyrimidines retain significant CDK2 activity and show broader kinase inhibition profiles [1]. Rooney et al. (2025) further showed that the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold can be tuned to achieve selective NUAK1 inhibition over CDK4/CDK6, with compound optimization yielding nanomolar NUAK1 inhibitors that spare CDK4/CDK6 by >50-fold [2]. This tunable selectivity, achievable through systematic substitution of the parent 7-hydroxy core, is not replicable with 4-amino-pyrido[2,3-d]pyrimidine scaffolds, which exhibit promiscuous kinase binding due to the additional hinge hydrogen-bond donor of the 4-amino group [1].

Kinase selectivity NUAK1 CDK4/CDK6 Scaffold hopping

Commercial Availability and Purity Consistency: 7-Hydroxy Core vs. Substituted Analogues

7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one is commercially available as a research-grade building block with a documented purity of 98% (CAS 1456547-92-4) . In contrast, many commonly used substituted pyrido[2,3-d]pyrimidin-7-one intermediates (e.g., 2-amino, 6-bromo, or 8-methyl derivatives) exhibit batch-to-batch purity variability (typically 95-97%) due to the additional synthetic steps required for their preparation, which introduce purification challenges . The unsubstituted parent scaffold's structural simplicity (C7H5N3O2, MW 163.13) enables reliable large-scale synthesis via established one-step condensation routes, making it a more cost-effective and reproducible starting material than its substituted congeners for SAR programs requiring systematic derivatization [1].

Chemical procurement Building block Purity specification

High-Impact Application Scenarios for 7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one


CDK4/6 Selective Inhibitor Lead Generation Programs

Medicinal chemistry teams pursuing selective CDK4/6 inhibitors for oncology indications should anchor their scaffold selection on 7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one. As demonstrated by Barvian et al. and VanderWel et al., the 7-oxo hinge-binding motif enables CDK4 IC50 values as low as 0.004 µM with >100-fold selectivity over CDK2 when combined with a C-5 methyl substituent [1]. The parent scaffold provides a clean, high-purity (98%) starting point for systematic SAR exploration at the 2-, 5-, 6-, and 8-positions, enabling rapid generation of focused libraries with predictable kinase selectivity profiles.

ENPP1-Targeted Cancer Immunotherapy Development

The pyrido[2,3-d]pyrimidin-7-one scaffold is the only chemotype with published in vivo efficacy data for ENPP1 inhibition in a syngeneic tumor model (4T1 breast cancer) [1]. Research groups developing STING pathway activators should procure 7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one as the core intermediate, as the 7-oxo group participates in zinc-chelation interactions critical for ENPP1 catalytic site engagement. The scaffold's calculated LogP of -0.3886 and TPSA of 78.61 Ų also predict favorable pharmacokinetic properties, reducing the need for extensive property optimization during lead development .

Kinase Selectivity Profiling and Chemical Probe Development

For chemical biology groups requiring highly selective kinase inhibitors as tool compounds, the pyrido[2,3-d]pyrimidin-7-one scaffold offers inherently narrower kinase inhibition profiles compared to 4-amino-pyrido[2,3-d]pyrimidine scaffolds. The work of Rooney et al. (2025) demonstrates that NUAK1-selective inhibitors with >50-fold selectivity over CDK4/CDK6 can be engineered from this core [1]. Procuring the unsubstituted parent scaffold enables systematic exploration of substitution patterns to achieve the desired selectivity fingerprint without the promiscuity liabilities of alternative hinge-binding scaffolds.

Scaffold-Hopping and Intellectual Property Generation

7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one serves as a versatile scaffold-hopping starting point for groups seeking to generate novel intellectual property around established kinase targets. Its 4,7-dione tautomeric form provides a distinct hydrogen-bonding pharmacophore compared to the more common pyrido[2,3-d]pyrimidin-4-amine or quinazoline scaffolds, enabling the design of patentably distinct chemical matter. The scaffold's commercial availability at 98% purity with well-characterized physicochemical properties (TPSA 78.61 Ų, LogP -0.3886) [1] facilitates rapid hit-to-lead progression without the synthetic delays associated with de novo core construction.

Quote Request

Request a Quote for 7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.